Ethyl 3-fluoro-2-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-fluoro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-2-15-9(12)6-4-3-5-7(10)8(6)11(13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISOWGLYGNGJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473141 | |
| Record name | 3-Fluoro-2-nitrobenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163077-89-2 | |
| Record name | 3-Fluoro-2-nitrobenzoic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70473141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Fluoro 2 Nitrobenzoate
Esterification Routes from 3-Fluoro-2-nitrobenzoic Acid Precursors
The most direct route to Ethyl 3-fluoro-2-nitrobenzoate is the Fischer-Speier esterification of 3-fluoro-2-nitrobenzoic acid. This equilibrium-controlled process involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.
The reaction is typically performed by refluxing a solution of the acid and a catalyst in ethanol. The use of excess ethanol helps to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester. Common acid catalysts for this transformation include concentrated sulfuric acid (H₂SO₄) or polyfluoroalkanesulfonic acids. google.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed, and the crude ester is purified, often through an aqueous workup to remove the acid catalyst and any unreacted carboxylic acid, followed by distillation or crystallization. While a specific yield for this exact reaction is not detailed in the provided literature, analogous esterifications of substituted nitrobenzoic acids report high yields. For instance, the synthesis of ethyl 3-nitro-4-fluoro-benzoate via this method proceeds by refluxing for several hours. chemicalbook.com
Table 1: Representative Conditions for Fischer Esterification
| Reactant | Reagent | Catalyst | Conditions | Notes |
|---|---|---|---|---|
| Substituted Nitrobenzoic Acid | Ethanol (excess) | Conc. H₂SO₄ | Reflux | A standard and direct method for producing ethyl esters. google.comscirp.org |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol | H₂SO₄ | Microwave Irradiation (130-150°C) | Microwave-assisted synthesis can shorten reaction times. |
An alternative, often higher-yielding, two-step method involves the initial conversion of 3-fluoro-2-nitrobenzoic acid into its more reactive acid chloride derivative, 3-fluoro-2-nitrobenzoyl chloride. This intermediate is then subsequently reacted with ethanol to form the final ester.
The activation step is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds at room temperature until gas evolution ceases. The highly reactive acid chloride is then treated with ethanol, which acts as a nucleophile, to rapidly and irreversibly form this compound. A similar procedure for the synthesis of the methyl ester analogue, methyl 2-fluoro-3-nitrobenzoate, involves using oxalyl chloride and DMF, followed by the addition of methanol (B129727), to give the product in high yield (93%). evitachem.com This method avoids the equilibrium limitations of the direct Fischer esterification.
Table 2: Two-Step Esterification via Acid Chloride
| Step | Reactant | Reagents | Solvent | Product |
|---|---|---|---|---|
| 1 (Activation) | 3-Fluoro-2-nitrobenzoic acid | Oxalyl chloride, DMF (cat.) | Dichloromethane (DCM) | 3-Fluoro-2-nitrobenzoyl chloride |
| 2 (Esterification) | 3-Fluoro-2-nitrobenzoyl chloride | Ethanol | Dichloromethane (DCM) | This compound |
Direct Esterification with Ethanol under Acidic Catalysis
Synthesis of 3-Fluoro-2-nitrobenzoic Acid Precursors
The availability of the starting material, 3-fluoro-2-nitrobenzoic acid, is critical. It is synthesized through electrophilic aromatic substitution or oxidation pathways.
The introduction of a nitro group onto a fluorinated benzoic acid ring is a key method for producing nitrobenzoic acid precursors. The synthesis of 3-fluoro-2-nitrobenzoic acid can be approached by the nitration of 3-fluorobenzoic acid. smolecule.com
This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled, low temperatures (e.g., 0-10°C) to prevent over-nitration. However, the directing effects of the substituents on the aromatic ring heavily influence the regiochemical outcome. The carboxylic acid group is a meta-director, while the fluorine atom is an ortho, para-director. This leads to the formation of a mixture of isomers. In the nitration of 3-fluorobenzoic acid, the major product is typically 5-fluoro-2-nitrobenzoic acid, with 3-fluoro-2-nitrobenzoic acid being formed as a minor isomer. google.comresearchgate.net Separating these isomers can be challenging, often requiring techniques like fractional crystallization. google.com
An alternative strategy for synthesizing substituted nitrobenzoic acids is the oxidation of the methyl group of a corresponding nitrotoluene derivative. For the synthesis of 3-fluoro-2-nitrobenzoic acid, the precursor would be 3-fluoro-2-nitrotoluene.
This transformation can be achieved using strong oxidizing agents. Common reagents for this type of reaction include potassium permanganate (B83412) (KMnO₄) in an aqueous solution under reflux, or chromium-based reagents like chromium trioxide (CrO₃). For example, 5-fluoro-2-nitrobenzoic acid can be prepared by the oxidation of 5-fluoro-2-nitrotoluene. Another patent describes a multi-step route to produce the isomeric 2-fluoro-3-nitrobenzoic acid, which involves the final step of oxidizing 2-fluoro-3-nitrotoluene (B1317587). wipo.int This oxidative approach avoids the regioselectivity issues associated with the direct nitration of benzoic acid derivatives, provided the required fluoronitrotoluene isomer is readily available.
Table 3: Common Oxidation Reagents for Toluene Derivatives
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Aqueous solution, reflux | A strong, common, and effective oxidizing agent. |
| Nitric Acid (HNO₃) | High temperature and pressure | Can be used for industrial-scale oxidation. |
| Chromium Trioxide (CrO₃) | Acidic conditions or with periodic acid | Provides high purity but involves toxic reagents. |
Nitration of Fluorinated Benzoic Acid Derivatives
Regioselective Synthesis Strategies for Substituted Benzoates
The synthesis of specifically substituted benzoates like this compound is critically dependent on controlling the position of functional groups on the benzene (B151609) ring, a concept known as regioselectivity. The challenge is evident in the synthesis of the 3-fluoro-2-nitrobenzoic acid precursor.
During the electrophilic nitration of 3-fluorobenzoic acid, the fluorine atom directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6), while the deactivating carboxyl group directs to the meta positions (positions 3 and 5). The resulting substitution pattern is a complex interplay of these electronic effects. The formation of 5-fluoro-2-nitrobenzoic acid as the major product and 3-fluoro-2-nitrobenzoic acid as a minor product demonstrates this challenge. google.comresearchgate.net Achieving regioselectivity often requires either separating the desired isomer from a mixture or devising a multi-step synthetic route where the directing groups are introduced in a specific order to favor the formation of the intended product. Advanced methods, such as using specific catalysts or blocking groups, can also be employed to enhance the regioselectivity of aromatic substitutions. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Fluoro 2 Nitrobenzoate
Transformations Involving the Nitro Group
The nitro group of Ethyl 3-fluoro-2-nitrobenzoate is a key site for chemical modification, most notably through reduction reactions.
Reductions to Ethyl 3-fluoro-2-aminobenzoate
The reduction of the nitro group to an amine is a fundamental transformation, yielding Ethyl 3-fluoro-2-aminobenzoate. This conversion is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. A variety of reducing agents and conditions have been employed to achieve this transformation, each with its own set of advantages and limitations.
One common method involves catalytic hydrogenation. This process typically utilizes a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. researchgate.net These reactions are often carried out in a suitable solvent like ethanol (B145695) or ethyl acetate (B1210297).
Another approach is the use of metal-based reducing agents in acidic or neutral media. For instance, iron powder in the presence of an acid like acetic acid or ammonium (B1175870) chloride is a classic and cost-effective method for nitro group reduction. Similarly, tin(II) chloride in hydrochloric acid can be used. More modern methods might employ reagents like sodium borohydride (B1222165) in the presence of a transition metal salt, such as iron(II) chloride, which can offer greater selectivity. d-nb.info
A particularly selective method for the reduction of substituted nitroarenes, including ethyl 3-nitrobenzoate, is electrocatalytic hydrogenation using a polyoxometalate redox mediator like phosphotungstic acid. nih.govacs.orgresearchgate.net This method has been shown to provide high selectivity for the aniline (B41778) product, even in the presence of other reducible functional groups. nih.govacs.orgresearchgate.net In a typical setup, the reaction is conducted in an aqueous acidic medium (e.g., 1 M H3PO4) at a controlled pH. nih.govacs.org For ethyl 3-nitrobenzoate, the reduction to ethyl 3-aminobenzoate (B8586502) has been successfully carried out at a pH of 4.0, yielding the product which can then be extracted with an organic solvent like chloroform. nih.govacs.org
The choice of reducing agent and reaction conditions can be critical to avoid side reactions and to ensure a high yield of the desired amino compound. The table below summarizes various conditions reported for the reduction of nitroarenes.
Table 1: Selected Conditions for the Reduction of Nitroarenes to Anilines
| Reducing System | Substrate Example | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Phosphotungstic acid (electrocatalytic) | Ethyl 3-nitrobenzoate | 1 M H3PO4, pH 4.0 | 52 | nih.govacs.org |
| Iron/Acetic Acid | Nitrobenzene (B124822) | Acetic Acid, heat | High | researchgate.net |
| SnCl2/HCl | Nitrobenzene | Concentrated HCl | High | researchgate.net |
| NaBH4/FeCl2 | Methyl 2-nitrobenzoate (B253500) | THF, room temp | >95 (conversion) | d-nb.info |
| PtO2/H2 | Methyl 3,5-dimethoxybenzoate | Ethanol, 60 °C, 1-2 bar H2 | - | rsc.org |
Other Redox Reactions and Functional Group Interconversions
While the reduction to an amine is the most common transformation, the nitro group can in principle undergo other redox reactions. For instance, under carefully controlled conditions, partial reduction to the corresponding nitroso or hydroxylamine (B1172632) derivatives could be possible, although these are often reactive intermediates that are further reduced to the amine.
The nitro group can also be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups and when a strong nucleophile is used. However, in this compound, the fluorine atom is generally a more facile leaving group in SNAr reactions. researchgate.net
Reactions of the Ester Moiety
The ethyl ester group of this compound provides another handle for chemical modification, primarily through reactions at the carbonyl carbon.
Hydrolysis to 3-Fluoro-2-nitrobenzoic Acid
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-Fluoro-2-nitrobenzoic acid, under either acidic or basic conditions. nih.govbldpharm.com
Base-catalyzed hydrolysis (saponification): This is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon. A subsequent acidification step is required to protonate the resulting carboxylate salt and isolate the carboxylic acid.
Acid-catalyzed hydrolysis: This is a reversible reaction carried out by heating the ester in water with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. To drive the equilibrium towards the products, a large excess of water is typically used.
The resulting 3-Fluoro-2-nitrobenzoic acid is itself a useful intermediate. nih.govbldpharm.com For example, it can be used in the synthesis of other esters or amides.
Transesterification Reactions
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this means the ethyl group can be exchanged for a different alkyl or aryl group.
Acid-catalyzed transesterification: The reaction is typically performed by dissolving the ester in a large excess of the desired alcohol with a catalytic amount of a strong acid. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) and a catalytic amount of sulfuric acid would lead to the formation of Mthis compound.
Base-catalyzed transesterification: This method involves using a catalytic amount of an alkoxide base corresponding to the alcohol being used for the exchange. masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction to completion. masterorganicchemistry.com
Catalytic systems such as platinum oxide (PtO2) have also been shown to facilitate transesterification reactions under a hydrogen atmosphere. rsc.org
Condensation Reactions Involving the Ester Functionality
The ester group of this compound can participate in various condensation reactions. One of the most well-known is the Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.org For a mixed Claisen condensation to be effective, one of the esters should not have α-hydrogens to prevent self-condensation.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene (B151609) ring of this compound is electron-deficient due to the strong -I and -M effects of the ortho-nitro group and the -I effect of the fluorine atom. This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. youtube.com
In SNAr reactions, the rate is often determined by the stability of the intermediate Meisenheimer complex and the ability of the leaving group to depart. The nitro group positioned ortho to the fluorine atom is crucial for activating the ring towards nucleophilic attack and stabilizing the negative charge of the intermediate through resonance. masterorganicchemistry.comacs.org Fluorine is an excellent leaving group in SNAr reactions, often more so than other halogens. This is not because the C-F bond is weak (it is the strongest carbon-halogen bond), but because its high electronegativity strongly polarizes the carbon atom it is attached to, making it highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. wikipedia.orgmasterorganicchemistry.comnih.gov
Research on analogous compounds demonstrates the feasibility of displacing the fluorine atom with various nitrogen-based nucleophiles. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which has a similar activation pattern, show successful SNAr reactions with nitrogen nucleophiles like ammonia (B1221849) and piperidine. beilstein-journals.org These reactions typically proceed under mild conditions and afford the corresponding substituted aniline derivatives in good yields. The reaction of ethyl 4-fluoro-3-nitrobenzoate with aroylhydrazines also proceeds via displacement of the fluorine atom to yield 2-nitrohydrazides, which can then be used in one-pot protocols to synthesize 1,2,4-benzotriazines.
A representative set of conditions and yields for SNAr reactions on an analogous substrate, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, with nitrogen nucleophiles is presented below.
| Nitrogen Nucleophile | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ammonia (28% aq.) | DMSO/H₂O | 20 °C, 1 h | 3-Amino-5-nitro-1-(pentafluorosulfanyl)benzene | 94 | beilstein-journals.org |
| Piperidine | DMSO | 20 °C, 1 h | 3-(Piperidin-1-yl)-5-nitro-1-(pentafluorosulfanyl)benzene | 98 | beilstein-journals.org |
While the fluorine atom is the more common leaving group in SNAr reactions on this substrate, the nitro group can also be displaced by nucleophiles. The relative mobility of the leaving groups (F vs. NO₂) is influenced by several factors, including the nature of the nucleophile and the reaction conditions. researchgate.net
Studies comparing the displacement of fluorine and a nitro group from similar aromatic systems have shown that the nitro group's ability to act as a leaving group increases with higher reaction temperatures and with less basic nucleophiles. researchgate.net This behavior is often attributed to entropy control, where the greater mobility of the nitro group at elevated temperatures becomes the determining factor. researchgate.net For instance, in reactions with phenoxides, the displacement of the nitro group can become competitive with or even favored over the displacement of fluorine. researchgate.net However, with "harder" nucleophiles, such as alkoxides, or with most nitrogen nucleophiles under standard conditions, the substitution of the highly activated fluorine atom is generally predominant. researchgate.net Therefore, while displacement of the nitro group in this compound is mechanistically possible, it would likely require specific conditions, such as high temperatures and carefully selected nucleophiles, to compete with the more facile displacement of the fluoride (B91410).
Displacement of the Fluorine Atom by Nitrogen-Based Nucleophiles
Electrophilic Aromatic Substitution Reactions on the Ring System
The presence of two strong electron-withdrawing groups, the nitro group (-M, -I) and the fluorine atom (-I > +M), renders the aromatic ring of this compound highly deactivated towards electrophilic aromatic substitution (EAS). msu.edulibretexts.org These groups reduce the electron density of the benzene ring, making it a poor nucleophile and thus much less reactive towards electrophiles like nitronium (NO₂⁺) or sulfonium (B1226848) (SO₃) ions. libretexts.orgmasterorganicchemistry.com
Should an EAS reaction be forced to occur under harsh conditions (e.g., high temperatures, strong acid catalysts), the regiochemical outcome would be dictated by the directing effects of the existing substituents. The fluorine atom is an ortho-, para-director, while the nitro and ethyl ester groups are meta-directors. In this case:
The fluorine at C-3 would direct incoming electrophiles to C-4 and C-6.
The nitro group at C-2 would direct to C-4 and C-6.
The ester at C-1 would direct to C-5.
Considering the combined effects, the positions C-4 and C-6 are doubly activated (or least deactivated) by the ortho-directing fluorine and the meta-directing nitro group. Position C-5 is directed only by the ester group. Therefore, substitution would most likely occur at the C-4 or C-6 positions. A patent describing the nitration of ethyl 3-fluorobenzoate (B1230327) shows the formation of multiple isomers, including this compound and ethyl 5-fluoro-2-nitrobenzoate (B8730344), illustrating that such reactions on deactivated rings are possible but may lack high selectivity. google.com
Transition-Metal Catalyzed Reactions
The functional groups on this compound provide handles for various transition-metal-catalyzed cross-coupling reactions, which offer powerful alternatives to classical substitution methods.
Aromatic carboxylic acids, particularly those with ortho-substituents, are excellent substrates for decarboxylative cross-coupling reactions. ruhr-uni-bochum.dewikipedia.org In these reactions, a metal catalyst (often copper or palladium) facilitates the extrusion of CO₂ from the carboxylate, generating an in-situ organometallic intermediate that can then couple with another reaction partner. researchgate.net The ortho-nitro group in analogues of this compound is known to facilitate this process. rsc.org
Research has demonstrated successful copper-catalyzed decarboxylative couplings of 2-nitrobenzoic acids with various partners. For example, a copper-catalyzed protocol has been developed for the decarboxylative alkynylation of 2-nitrobenzoic acids with terminal alkynes, using O₂ as a clean oxidant, to produce a variety of internal aryl alkynes. nih.gov This provides a direct method to form a C(sp²)-C(sp) bond at the position of the carboxylic acid.
| 2-Nitrobenzoic Acid Derivative | Alkyne Partner | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|
| 2-Nitrobenzoic acid | Phenylacetylene | Cu(OAc)₂ (20 mol%) | 1,4-Dioxane, O₂, 120 °C, 24 h | 83 |
| 5-Chloro-2-nitrobenzoic acid | Phenylacetylene | Cu(OAc)₂ (20 mol%) | 1,4-Dioxane, O₂, 120 °C, 24 h | 72 |
| 2-Nitro-5-(trifluoromethyl)benzoic acid | Phenylacetylene | Cu(OAc)₂ (20 mol%) | 1,4-Dioxane, O₂, 120 °C, 24 h | 63 |
| 2-Nitrobenzoic acid | 1-Octyne | Cu(OAc)₂ (20 mol%) | 1,4-Dioxane, O₂, 120 °C, 24 h | 68 |
The activation of strong C-F bonds for cross-coupling reactions is a significant challenge in organic synthesis. mdpi.combeilstein-journals.org However, the presence of electron-withdrawing groups, such as the nitro group in this compound, makes the C-F bond more susceptible to oxidative addition by a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)). nih.govresearchgate.net
The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, has been successfully adapted for aryl fluorides. worktribe.com Recent advances have shown that palladium catalysts, in combination with specific bases like lithium hexamethyldisilazide (LiHMDS), can efficiently catalyze the Sonogashira coupling of electron-deficient aryl fluorides with terminal alkynes without the need for a copper co-catalyst. organic-chemistry.orgacs.orgnih.gov These methods provide a direct route to functionalize the C-F bond, producing 3-alkynyl-2-nitrobenzoate derivatives.
| Aryl Fluoride | Alkyne Partner | Catalyst System | Conditions | Yield (%) |
|---|---|---|---|---|
| 1-Fluoro-4-nitrobenzene | Phenylacetylene | Pd₂(dba)₃ (3 mol%), LiHMDS (2 equiv) | THF, 110 °C, 15 h | 99 |
| 1-Fluoro-3-nitrobenzene | Phenylacetylene | Pd₂(dba)₃ (3 mol%), LiHMDS (2 equiv) | THF, 110 °C, 15 h | 98 |
| 1-Fluoro-2-nitrobenzene | Phenylacetylene | Pd₂(dba)₃ (3 mol%), LiHMDS (2 equiv) | THF, 110 °C, 15 h | 96 |
| 1-Fluoro-4-cyanobenzene | 4-Ethynylanisole | Pd₂(dba)₃ (3 mol%), LiHMDS (2 equiv) | THF, 110 °C, 15 h | 95 |
Other cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids) and Stille couplings, have also been demonstrated on highly fluorinated nitrobenzene systems, primarily involving the regioselective activation of the C-F bond ortho to the nitro group. researchgate.netrsc.org
Decarboxylative Coupling Reaction Analogues
Photochemical Transformations and Their Mechanisms
The photochemical behavior of nitroaromatic compounds is a subject of significant scientific interest, particularly for derivatives containing an ortho-alkyl substituent, such as this compound. While specific experimental studies on the photochemical transformations of this compound are not extensively documented in publicly available literature, its reactivity can be reliably inferred from the well-established mechanisms of related ortho-nitrobenzyl compounds. rsc.orgresearchgate.netacs.org The primary photochemical process for this class of molecules is an intramolecular redox reaction initiated by the absorption of UV light. researchgate.netresearchgate.net
Upon photoexcitation, the nitro group is promoted to an excited state, typically a triplet state (T1) via intersystem crossing from the initially formed singlet excited state (S1). rsc.orgresearchgate.net The excited nitro group is a potent hydrogen abstracting species. In the case of this compound, the most likely pathway involves the intramolecular abstraction of a hydrogen atom from the methylene (B1212753) (-CH2-) group of the ortho-ethyl ester substituent. researchgate.net
This hydrogen transfer event results in the formation of a biradical species that rapidly rearranges to a transient intermediate known as an aci-nitro tautomer, or nitronic acid. researchgate.netnih.govacs.orgacs.org This intermediate is characterized by a quinonoid-type structure and is a key branching point for the subsequent chemical transformations. The aci-nitro intermediate can undergo cyclization to form a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govacs.orgcapes.gov.br This cyclic species is typically unstable and undergoes further rearrangement.
The presence of the fluorine atom at the 3-position is expected to influence the electronic properties of the aromatic ring, but it is not predicted to alter the fundamental intramolecular hydrogen abstraction mechanism.
Table 3.6.1: Proposed Photochemical Reaction Pathway of this compound
| Step | Process | Reactant/Intermediate | Product/Intermediate | Key Features |
| 1 | Photoexcitation | This compound | Excited State this compound | Absorption of UV light promotes the nitro group to an n,π* triplet state. |
| 2 | Intramolecular H-Abstraction | Excited State this compound | Biradical Intermediate | A hydrogen atom is transferred from the methylene group of the ethyl ester to an oxygen of the nitro group. |
| 3 | Tautomerization | Biradical Intermediate | Aci-nitro Intermediate | Formation of a transient quinonoid nitronic acid. This species often has a characteristic absorption around 400 nm. nih.govacs.org |
| 4 | Cyclization & Rearrangement | Aci-nitro Intermediate | Cyclic Intermediates | The aci-nitro tautomer cyclizes and rearranges, potentially through a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. researchgate.netnih.gov |
| 5 | Fragmentation | Cyclic Intermediates | 3-Fluoro-2-nitrosobenzaldehyde + other fragments | The unstable intermediates break down to yield the final stable photoproducts. |
Derivatization Strategies and Utilization in Complex Molecule Synthesis
Role as a Versatile Synthetic Building Block in Organic Chemistry
Ethyl 3-fluoro-2-nitrobenzoate and its parent carboxylic acid, 3-fluoro-2-nitrobenzoic acid, are considered versatile synthetic building blocks. mdpi.comtcichemicals.com Their utility stems from the presence of multiple reactive sites that can be addressed selectively under different reaction conditions. This multi-reactivity allows for the sequential introduction of various functional groups, enabling a divergent approach to molecule synthesis from a common starting material. acs.orgacs.org Researchers have utilized related fluoronitrobenzoic acids to create "biprivileged molecular scaffolds," which are structures that can interact with multiple biological targets, highlighting their importance in pharmaceutical development. nih.govchemistryviews.org The strategic arrangement of substituents facilitates the synthesis of complex, three-dimensional molecules from simple, commercially available precursors. chemistryviews.org
Access to Diverse Functionalized Aromatic Systems
The primary reaction pathway for derivatizing the this compound core is through nucleophilic aromatic substitution (SNAr) at the C-3 position. The fluorine atom serves as an excellent leaving group, readily displaced by a variety of nucleophiles. This reaction is a cornerstone for creating a wide array of substituted 2-nitrobenzoate (B253500) derivatives.
For instance, the reaction of the related methyl 3-fluoro-2-nitro-benzoate with 4-bromobenzenethiol in the presence of a base like N,N-diisopropylethylamine (DIPEA) leads to the formation of methyl 3-((4-bromophenyl)thio)-2-nitrobenzoate, effectively replacing the fluorine with a thioether linkage. biorxiv.org Similarly, reacting ethyl 4-fluoro-3-nitrobenzoate with primary amines such as propylamine (B44156) results in the corresponding N-substituted aminobenzoate. nih.gov
A second key transformation is the reduction of the nitro group. This is typically achieved using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation (e.g., using Pd/C and H₂). ucsd.edugoogle.com The resulting 2-aminobenzoate (B8764639) derivative is a crucial intermediate, as the newly formed amino group can participate in a host of subsequent reactions, including diazotization, acylation, and cyclization, further expanding the diversity of accessible aromatic systems.
Precursor for Heterocyclic Compound Synthesis
The true synthetic power of this compound and its analogs is most evident in their application as precursors for a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals. nih.gov
Benzimidazoles are a prominent class of heterocycles with significant biological activity. researchgate.net A common and efficient strategy for their synthesis employs fluoronitrobenzoic acid scaffolds. The general three-step sequence involves:
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is displaced by a primary or secondary amine.
Nitro Group Reduction: The nitro group on the resulting aniline (B41778) derivative is reduced to an amine, creating a key ortho-phenylenediamine intermediate. ucsd.edu
Cyclization: The diamine is condensed with a suitable partner, such as an aldehyde or isothiocyanate, to form the benzimidazole (B57391) ring. ucsd.edunih.gov
This methodology has been adapted for solid-phase synthesis to generate libraries of benzimidazoles. ucsd.edu For example, 4-fluoro-3-nitrobenzoic acid can be anchored to a resin, subjected to SNAr with various amines, followed by reduction with SnCl₂ and cyclization with aromatic aldehydes to yield a diverse set of benzimidazoles. ucsd.edu An industrial process for a PDE4 inhibitor utilized a similar sequence, starting with the SNAr reaction on 2-fluoro-5-nitrobenzoic acid, followed by a reductive cyclization to construct the benzimidazole core. sci-hub.se
By modifying the nucleophile or the cyclization strategy, the same fluoronitrobenzoate precursors can be directed towards other important heterocyclic systems. nih.gov The use of related multi-reactive building blocks, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, allows for the synthesis of not only benzimidazoles but also benzotriazoles, quinoxalinones, and benzodiazepinediones through a sequence of substitution, reduction, and cyclization. acs.orgacs.org
Furthermore, employing multicomponent reactions (MCRs) dramatically expands the accessible chemical space. The Ugi four-component reaction, for instance, has been used with 2-fluoro-5-nitrobenzoic acid, an amine, an aldehyde, and an isocyanide. acs.org The initial product can then undergo an intramolecular SNAr reaction, where an internal nucleophile (like a hydroxyl or amino group tethered to the initial amine) displaces the fluoride (B91410) to form seven-membered rings such as benzoxazepines. acs.org
Synthesis of Benzimidazoles from Related Nitrobenzoic Acid Scaffolds
Development of Libraries of Novel Chemical Entities
The suitability of fluoronitrobenzoic acid scaffolds for sequential, high-yielding reactions makes them ideal for the construction of chemical libraries for drug discovery. Their application in solid-phase synthesis allows for the rapid generation of a large number of diverse heterocyclic compounds, including benzimidazoles and benzodiazepinediones. acs.orgacs.org This approach is a cornerstone of heterocyclic oriented synthesis (HOS), which aims to create collections of molecules with relevance to biological targets. acs.org
The utility of these scaffolds extends to modern library technologies. For example, mthis compound has been used as a building block in the synthesis of reagents for DNA-encoded libraries (DELs), a powerful technology for screening massive numbers of compounds against biological targets. biorxiv.org The use of related scaffolds in multicomponent reactions has also been explicitly aimed at generating large libraries of diverse structures, such as a 10,000-member library of benzoxazepines and other related heterocycles. acs.org
Interactive Data Table: General Synthesis of Benzimidazoles
The following table outlines the general synthetic pathway to benzimidazoles using a fluoronitrobenzoic acid scaffold.
| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Purpose |
| 1 | 4-Fluoro-3-nitrobenzoic acid | R¹NH₂, DIEA, NMP | 4-(R¹-amino)-3-nitrobenzoic acid | Introduce diversity at the 4-position via SNAr |
| 2 | 4-(R¹-amino)-3-nitrobenzoic acid | SnCl₂, NMP | 3,4-Diaminobenzoic acid derivative | Form the key ortho-phenylenediamine |
| 3 | 3,4-Diaminobenzoic acid derivative | R²CHO, DDQ, DMF | 2-(R²)-substituted Benzimidazole | Form the heterocyclic ring via cyclocondensation |
Advanced Spectroscopic Elucidation of Ethyl 3 Fluoro 2 Nitrobenzoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.
Proton (1H) NMR Analysis of Chemical Shifts and Coupling Patterns
Proton NMR (¹H NMR) spectroscopy of ethyl 3-fluoro-2-nitrobenzoate provides valuable insights into the arrangement of hydrogen atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and the coupling constants (J), given in Hertz (Hz), describe the interactions between neighboring protons.
In the ¹H NMR spectrum of a related compound, ethyl 2,3-dichloro-4-nitrobenzoate, the aromatic protons appear as doublets at 7.74 ppm and 7.68 ppm, each with a coupling constant of 8.4 Hz. google.com The ethyl group protons exhibit a quartet at 4.41 ppm (J = 7.2 Hz) and a triplet at 1.40 ppm (J = 7.2 Hz). google.com For ethyl 3-nitrobenzoate, the aromatic protons appear at 8.86, 8.42, 8.38, and 7.67 ppm, with the ethyl group protons at 4.46 and 1.45 ppm. chemicalbook.com
The analysis of derivatives of this compound reveals how different substituents influence the proton chemical shifts and coupling patterns. For instance, in a series of substituted (2-nitrophenyl)methanols, the chemical shifts and multiplicities of the aromatic protons vary depending on the nature and position of the substituents. rsc.org Similarly, the ¹H NMR spectra of various ethyl and methyl benzoates show distinct patterns for the aromatic and alkyl protons based on the substitution on the benzene (B151609) ring. rsc.orgscielo.br For example, ethyl 4-methylbenzoate shows aromatic protons as doublets at 7.96 and 7.26 ppm, while the methyl and ethyl protons appear at 2.41, 4.37, and 1.39 ppm respectively. rsc.org
Table 1: Representative ¹H NMR Data for Benzoate (B1203000) Derivatives
| Compound | Aromatic Protons (δ, ppm) | Ethyl/Methyl Protons (δ, ppm) |
| Ethyl 2,3-dichloro-4-nitrobenzoate | 7.74 (d, J=8.4Hz), 7.68 (d, J=8.4Hz) google.com | 4.41 (q, J=7.2Hz), 1.40 (t, J=7.2Hz) google.com |
| Ethyl 3-nitrobenzoate | 8.86, 8.42, 8.38, 7.67 chemicalbook.com | 4.46, 1.45 chemicalbook.com |
| Ethyl 4-methylbenzoate | 7.96 (d, J=8.0Hz), 7.26 (d, J=8.4Hz) rsc.org | 4.37 (m), 2.41 (s), 1.39 (m) rsc.org |
| Ethyl 4-bromobenzoate | 7.86 (d, J=8.6Hz), 7.52 (d, J=8.4Hz) rsc.org | 4.32 (m), 1.33 (m) rsc.org |
This table is interactive. Click on the headers to sort the data.
Carbon (13C) NMR Analysis for Structural Assignments
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are indicative of the electronic environment of each carbon atom.
For ethyl 3-nitrobenzoate, the carbonyl carbon of the ester group typically resonates around 164.7 ppm. chemicalbook.com The aromatic carbons show signals in the range of 124.3 to 148.1 ppm, and the ethyl group carbons appear at approximately 60.8 and 14.1 ppm. rsc.orgchemicalbook.com In the case of ethyl benzoate, the carbonyl carbon is observed at 166.4 ppm. rsc.org
The substitution pattern on the benzene ring significantly affects the ¹³C chemical shifts. For example, in ethyl 4-bromobenzoate, the carbon attached to the bromine atom appears at a different chemical shift compared to the unsubstituted analog. rsc.org The presence of a nitro group, as in ethyl 3-nitrobenzoate, causes a downfield shift for the carbon atom to which it is attached. chemicalbook.com
Table 2: Representative ¹³C NMR Data for Benzoate Derivatives
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Ethyl/Methyl Carbons (δ, ppm) |
| Ethyl 3-nitrobenzoate | 164.7 chemicalbook.com | 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 chemicalbook.com | Not specified |
| Ethyl benzoate | 166.4 rsc.org | 132.6, 130.4, 129.4, 128.8, 128.1 rsc.org | 60.8, 14.1 rsc.org |
| Ethyl 4-bromobenzoate | 165.6 rsc.org | 131.4, 130.9, 129.2, 127.7 rsc.org | 61.0, 14.1 rsc.org |
| Ethyl 4-methylbenzoate | 167.2 rsc.org | 143.5, 129.1, 127.5 rsc.org | 60.2, 21.6, 14.1 rsc.org |
This table is interactive. Click on the headers to sort the data.
Fluorine (19F) NMR Characterization
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of fluorine-containing compounds. wikipedia.org The large chemical shift range of ¹⁹F NMR allows for the clear distinction of fluorine atoms in different chemical environments. wikipedia.orgicpms.cz
In the context of this compound and its derivatives, ¹⁹F NMR is crucial for confirming the presence and position of the fluorine substituent. For instance, in a derivative, 5-fluoro-2-phenethyl-1,2-dihydro-3H-indazol-3-one, the fluorine signal appears at -122.38 ppm. rsc.org The chemical shift of the fluorine atom is influenced by the electronic effects of the surrounding groups. For example, a single fluorine peak near -110 ppm can confirm the presence of fluorine in compounds like methyl 4-bromo-5-fluoro-2-nitrobenzoate. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) can provide further structural information. wikipedia.orgicpms.czrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. rsc.org In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine droplets from which ions are desolvated and enter the mass analyzer.
For derivatives of this compound, ESI-MS can be used to confirm the molecular weight by observing the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺. rsc.org For example, the ESI-MS spectrum of a related compound showed a signal corresponding to the sodium adduct [M+Na]⁺, confirming its molecular weight. rsc.org This technique is often used to monitor the progress of a reaction by identifying the mass of the product formed. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. chemicalbook.com This is a powerful tool for confirming the identity of a newly synthesized compound.
For this compound, with a molecular formula of C₉H₈FNO₄, HRMS would be used to confirm this exact composition. In the characterization of various organic compounds, HRMS is routinely used to provide strong evidence for the proposed structure. For instance, the HRMS data for several complex molecules are reported as "calculated for [M-H]⁻" and the "found" value, which must be in close agreement to validate the structure. rsc.org The difference between the calculated and found masses is typically in the range of a few parts per million (ppm).
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and probing the structural details of molecules. The vibrational modes of this compound are influenced by its three key substituents: the ethyl ester group, the nitro group, and the fluorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. While a dedicated experimental spectrum for this specific compound is not widely published, a detailed analysis can be performed by comparing it with the spectra of structurally similar compounds, such as ethyl 4-nitrobenzoate (B1230335) and various fluorinated and nitrated benzoic acid derivatives. scirp.orgspectrabase.com
The key vibrational modes anticipated for this compound include:
Aromatic C-H Stretching: The vibrations of the C-H bonds on the benzene ring are typically observed in the range of 3000-3100 cm⁻¹.
Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group (-CH₂CH₃) are expected in the 2850-3000 cm⁻¹ region. researchgate.net
Carbonyl (C=O) Stretching: The ester functional group possesses a strong carbonyl absorption. For conjugated esters like benzoates, this band typically appears between 1715 and 1730 cm⁻¹. In ethyl 4-nitrobenzoate, for example, the C=O stretch is observed at 1712.26 cm⁻¹. scirp.org The electron-withdrawing nature of both the nitro group and the fluorine atom in this compound is likely to influence the position of this band.
Nitro (NO₂) Group Vibrations: The nitro group is characterized by two strong stretching vibrations: the asymmetric stretch (νas(NO₂)) typically found between 1500 and 1560 cm⁻¹, and the symmetric stretch (νs(NO₂)) appearing in the 1335-1370 cm⁻¹ range. For instance, in ethyl 4-nitrobenzoate, these peaks are seen at 1520.06 cm⁻¹ and 1366.77 cm⁻¹, respectively. scirp.org
C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region. Ethyl 4-nitrobenzoate shows strong absorptions at 1269.03 cm⁻¹ and 1100.94 cm⁻¹, corresponding to the C-O stretches of the COO group. scirp.org
C-F Stretching: The C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ range and can be of variable intensity. Its exact position is sensitive to the electronic environment.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region.
Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring.
The following interactive table provides a summary of the expected FT-IR vibrational frequencies for this compound based on data from related compounds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference Compound(s) and Data |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | General range for aromatic compounds. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Ethyl 4-nitrobenzoate shows bands in this region. scirp.org |
| Carbonyl (C=O) Stretch | 1715 - 1730 | Strong | Ethyl 4-nitrobenzoate: 1712.26 cm⁻¹. scirp.org |
| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong | Ethyl 4-nitrobenzoate: 1520.06 cm⁻¹. scirp.org |
| Symmetric NO₂ Stretch | 1335 - 1370 | Strong | Ethyl 4-nitrobenzoate: 1366.77 cm⁻¹. scirp.org |
| C-O Stretch (Ester) | 1100 - 1300 | Strong | Ethyl 4-nitrobenzoate: 1269.03 cm⁻¹, 1100.94 cm⁻¹. scirp.org |
| C-F Stretch | 1000 - 1400 | Medium-Strong | Observed in various fluorinated aromatic compounds. spectrabase.com |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable | General range for aromatic compounds. |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations. For this compound, FT-Raman would be particularly useful for characterizing the aromatic ring vibrations and the symmetric stretch of the nitro group.
Key expected features in the FT-Raman spectrum include:
Aromatic Ring Vibrations: The "breathing" mode of the benzene ring, a symmetric vibration, typically gives a strong Raman signal around 1000 cm⁻¹. Other ring stretching modes will also be present.
Nitro (NO₂) Group Vibrations: The symmetric stretching of the nitro group, which is often weaker in the IR spectrum, can be a prominent band in the Raman spectrum.
C=C and C-H Vibrations: The aromatic C=C and C-H stretching vibrations will also be observable, often with different relative intensities compared to the IR spectrum.
Theoretical and experimental studies on related molecules like methyl 3-nitrobenzoate have shown good agreement between calculated and observed Raman spectra, providing a solid basis for interpreting the spectrum of this compound. researchgate.net The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the nitrated benzene ring and the ester group. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like HOMO) to higher energy ones (like LUMO).
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring. The primary electronic transitions are typically π → π* and n → π* transitions.
π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring. They usually result in strong absorption bands. For benzene derivatives, these are often observed below 300 nm. The presence of the nitro and ester groups, which are conjugated with the ring, can shift these absorptions to longer wavelengths (a bathochromic or red shift).
n → π Transitions:* These are lower energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro and ester groups) to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions and may appear as a shoulder on the main absorption band or as a separate band at a longer wavelength.
The solvent can influence the position of these absorption maxima. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands. Studies on related compounds show that the electronic structure and, consequently, the absorption spectra are sensitive to the nature and position of substituents on the benzene ring. nih.gov For example, the introduction of electron-withdrawing groups can significantly affect the energy of the molecular orbitals and the resulting electronic transitions.
The following table summarizes the expected UV-Vis absorption characteristics for this compound.
| Transition Type | Expected λ_max Range (nm) | Molar Absorptivity (ε) | Notes |
| π → π | 200 - 300 | High | Intense absorption band associated with the aromatic system. Position is influenced by the -NO₂, -F, and -COOEt substituents. |
| n → π | > 300 | Low | Weaker absorption, may be observed as a shoulder. Corresponds to transitions involving non-bonding electrons on the oxygen atoms of the nitro and ester groups. The nitro group's n → π* is notable. |
Crystallographic and Solid State Investigations
Single Crystal X-ray Diffraction Studies of Ethyl 3-fluoro-2-nitrobenzoate and its Derivatives
The molecular geometry of aromatic compounds like this compound is influenced by the electronic and steric effects of its substituents. In the closely related isomer, Ethyl 4-fluoro-3-nitrobenzoate, single-crystal X-ray diffraction analysis shows that the bond lengths and angles are within normal ranges, consistent with other similar structures. nih.goviucr.org For instance, in a derivative, the nitro group is observed to be slightly twisted out of the plane of the benzene (B151609) ring. researchgate.net This twisting is a common feature in substituted nitrobenzenes, arising from steric hindrance and electronic repulsion between adjacent groups. The conformation of the ethyl ester group is also a key feature, often adopting a geometry that minimizes steric strain with the aromatic ring and its substituents.
The crystal packing describes how individual molecules are arranged in the crystal. This arrangement is dictated by a combination of intermolecular forces. The unit cell is the fundamental repeating unit of the crystal lattice. For Ethyl 4-fluoro-3-nitrobenzoate, the crystal system is monoclinic with the space group P2₁/c. nih.gov The unit cell parameters, determined at a temperature of 100 K, provide the dimensions of this repeating block. nih.gov
Interactive Table: Crystal Data and Structure Refinement for Ethyl 4-fluoro-3-nitrobenzoate nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₉H₈FNO₄ |
| Formula Weight | 213.16 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.9246 (3) |
| b (Å) | 13.2883 (3) |
| c (Å) | 6.9310 (2) |
| β (°) | 94.410 (2) |
| Volume (ų) | 911.36 (4) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 100 |
Determination of Molecular Conformation and Geometry
Analysis of Intermolecular Interactions in the Solid State
The supramolecular architecture of molecular crystals is governed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are highly directional and play a crucial role in determining the final crystal packing.
Hydrogen bonds are among the most important interactions in crystal engineering, formed when a hydrogen atom is attracted to a highly electronegative atom like oxygen, nitrogen, or fluorine. khanacademy.orgbioninja.com.auchemistrystudent.comsavemyexams.com
C-H...O Interactions: In the crystal structure of Ethyl 4-fluoro-3-nitrobenzoate, intermolecular C-H...O hydrogen bonds are significant. nih.goviucr.org These interactions link molecules into dimers, which then form chains. nih.gov The oxygen atoms of the nitro and carbonyl groups are common hydrogen bond acceptors.
O-H...O and N-H...O Interactions: In derivatives containing hydroxyl or amino groups, stronger O-H...O and N-H...O hydrogen bonds dominate the crystal packing. researchgate.netidsi.md For example, in Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate, an intramolecular N-H...O bond stabilizes the molecular conformation, while intermolecular O-H...O bonds link the molecules into a three-dimensional network. researchgate.net
C-H...F Interactions: The role of fluorine in hydrogen bonding is complex. While traditionally considered a weak hydrogen bond acceptor, C-H...F interactions can be significant in directing crystal packing, especially in the absence of stronger acceptors. acs.orgresearchgate.net The presence of the fluorine atom in this compound suggests the potential for such interactions to influence its solid-state architecture. researchgate.netrsc.org
Interactive Table: Hydrogen Bond Geometry for Ethyl 4-fluoro-3-nitrobenzoate nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| C1—H1A···O4ⁱ | 0.93 | 2.44 | 3.2380 (15) | 144 |
Aromatic rings can interact through π-π stacking, which contributes to the stabilization of the crystal structure. These interactions typically occur in a parallel-displaced or T-shaped manner rather than a direct face-to-face overlap to minimize electrostatic repulsion. encyclopedia.pubrsc.org In nitroaromatic compounds, these interactions can assemble molecules into well-defined architectures. researchgate.net
Another significant interaction involving nitro groups is the π-hole interaction. The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can interact favorably with electron-rich atoms like oxygen or sulfur. nih.govacs.org These interactions are directional and can be comparable in strength to conventional hydrogen bonds, playing a key role in molecular recognition and protein-ligand binding. nih.gov
Hydrogen Bonding Networks (N-H...O, C-H...O, O-H...O, C-H...F)
Supramolecular Architecture and Crystal Engineering Principles
Crystal engineering focuses on designing and synthesizing solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net The substituents on the benzene ring of this compound—the fluoro, nitro, and ethyl carboxylate groups—all act as functional sites for various non-covalent interactions.
The strategic placement of fluorine atoms is a common tactic in crystal engineering. Fluorination can alter molecular conformation and introduce new interaction sites (C-H...F, F...F), thereby influencing crystal symmetry and physical properties. acs.orgrsc.orgresearchgate.net The study of how these varied interactions cooperate and compete is essential for the rational design of functional molecular materials.
Computational Chemistry and Theoretical Modelling
Quantum Chemical Calculations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to solve the electronic structure of many-body systems by using the electron density as the fundamental variable. Methods like the B3LYP hybrid functional are commonly used to investigate the properties of organic molecules. jchps.comresearchgate.netnih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For Ethyl 3-fluoro-2-nitrobenzoate, this process reveals crucial information about bond lengths, bond angles, and dihedral angles.
Conformational analysis, a key part of this process, involves exploring the various spatial arrangements (conformers) that arise from rotation around single bonds. In this compound, significant conformational flexibility exists around two primary bonds:
The C(aromatic)-C(carbonyl) bond.
The C(carbonyl)-O(ester) bond.
Studies on similar benzoate (B1203000) esters, such as methyl 3-nitrobenzoate, have shown that the planarity of the ester group with the benzene (B151609) ring is a critical factor due to the overlap of π-orbital systems. researchgate.net The rotation around these bonds leads to different conformers, and their relative energies can be calculated to identify the most stable (ground-state) conformation. researchgate.netinoe.ro The presence of bulky and electronegative nitro and fluoro groups ortho and meta to the ester group will significantly influence the rotational barrier and the preferred orientation of the ethyl ester side chain. DFT calculations can map this potential energy surface by systematically rotating these bonds to locate the global energy minimum. inoe.ro
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) This table is illustrative, based on typical values from DFT calculations on similar aromatic esters.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.35 Å | |
| C-N (nitro) | ~1.48 Å | |
| N=O | ~1.22 Å | |
| C-F | ~1.36 Å | |
| Bond Angle | O=C-O | ~124° |
| C-C-N | ~121° | |
| C-C-F | ~119° |
Electronic Structure and Molecular Orbital Theory (HOMO-LUMO) Analysis
The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich aromatic ring. The LUMO, conversely, is anticipated to be distributed over the electron-withdrawing nitro (NO₂) and ethyl ester (-COOEt) groups. This distribution facilitates intramolecular charge transfer from the ring to the substituent groups upon electronic excitation. Various chemical reactivity descriptors, such as electronegativity, chemical hardness, and the electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.netresearchgate.net
Table 2: Predicted Frontier Orbital Properties for this compound (Illustrative) This table is illustrative, based on typical values from DFT/B3LYP calculations on related nitroaromatic compounds.
| Parameter | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | ~ -7.0 to -6.5 |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | ~ -2.5 to -2.0 |
| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 to 4.0 |
| Ionization Potential (I ≈ -E(HOMO)) | I | ~ 7.0 to 6.5 |
| Electron Affinity (A ≈ -E(LUMO)) | A | ~ 2.5 to 2.0 |
Vibrational Frequency Calculations and Spectroscopic Simulations
DFT calculations are highly effective for predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. jchps.com Each calculated frequency can be animated to visualize the corresponding atomic motion, allowing for precise assignment of vibrational modes such as stretching, bending, and torsion. researchgate.net
Theoretical spectra are often scaled by an empirical factor to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. The calculated spectra for this compound would show characteristic peaks for its functional groups. For instance, the C=O stretching of the ester group is expected in the 1720-1740 cm⁻¹ region, while the asymmetric and symmetric stretches of the NO₂ group typically appear around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. tandfonline.com Aromatic C-H and C-C stretching vibrations, as well as the C-F stretching mode, would also be identified. jchps.comtandfonline.com Comparing the simulated spectra with experimental data is a powerful method for confirming the molecular structure. researchgate.net
Table 3: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative) This table is illustrative and based on characteristic group frequencies and DFT studies of similar molecules.
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
| 3100-3000 | Aromatic C-H stretch | Stretching |
| 2990-2900 | Aliphatic C-H stretch (ethyl) | Stretching |
| 1740-1720 | C=O stretch (ester) | Stretching |
| 1540-1520 | Asymmetric NO₂ stretch | Stretching |
| 1360-1340 | Symmetric NO₂ stretch | Stretching |
| 1610-1450 | Aromatic C=C stretch | Stretching |
| 1280-1200 | C-O stretch (ester) | Stretching |
| 1100-1050 | C-F stretch | Stretching |
Topological and Interaction Analyses
Beyond geometry and energies, computational methods can map the electronic landscape of a molecule, revealing sites prone to interaction and quantifying internal electronic stabilization.
Molecular Electrostatic Potential (MESP) Surface Mapping
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of positive and negative charge. tandfonline.com This allows for the prediction of how the molecule will interact with electrophiles and nucleophiles.
For this compound, the MESP surface would show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atom. These regions are susceptible to electrophilic attack and are favorable sites for hydrogen bonding.
Positive Potential (Blue): Located around the hydrogen atoms of the aromatic ring and the ethyl group. These areas are prone to nucleophilic attack.
The MESP map provides a clear, intuitive picture of the charge distribution and is instrumental in understanding intermolecular interactions. nih.govacs.org
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling Lewis structures. batistalab.com This method is exceptionally useful for analyzing intramolecular charge transfer (ICT) and hyperconjugative interactions by quantifying the stabilization energy (E(2)) associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
In this compound, key intramolecular interactions would include:
Delocalization of lone pair electrons from the ester oxygens (n(O)) and the fluorine (n(F)) into the antibonding π* orbitals of the aromatic ring.
Charge transfer from the π orbitals of the benzene ring into the antibonding π* orbitals of the C=O and NO₂ groups.
The magnitude of the stabilization energy, E(2), for these interactions indicates their importance in stabilizing the molecule. A higher E(2) value signifies a stronger electronic interaction and greater charge delocalization, which influences the molecule's structure, stability, and reactivity. researchgate.net
Table 4: Predicted Major NBO Donor-Acceptor Interactions in this compound (Illustrative) This table is illustrative, based on NBO analysis of related aromatic systems.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C-C) (Aromatic Ring) | π(C=O) | High |
| π(C-C) (Aromatic Ring) | π(N=O) | High |
| n(O) (Carbonyl) | π(C-C) (Aromatic Ring) | Moderate |
| n(F) | σ(C-C) (Aromatic Ring) | Low to Moderate |
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis for this compound reveals the nature and extent of various non-covalent contacts that stabilize the crystal packing. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, allowing for a detailed examination of how neighboring molecules interact.
The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions by plotting the distances from the Hirshfeld surface to the nearest nucleus inside the surface (dᵢ) against the distance to the nearest nucleus outside the surface (dₑ). Different types of intermolecular contacts appear as distinct regions on the plot, and the percentage contribution of each contact to the total Hirshfeld surface area can be calculated.
| Interaction Type | Description |
|---|---|
| H···H | Represents contacts between hydrogen atoms on adjacent molecules. |
| C···H | Indicates interactions between carbon and hydrogen atoms. |
| O···H | Highlights hydrogen bonding or weaker contacts involving oxygen and hydrogen. |
| N···O | Shows interactions between the nitrogen of the nitro group and oxygen atoms. |
| F···H | Denotes contacts involving the fluorine atom and hydrogen atoms. |
Structure-Reactivity and Structure-Property Relationships
Investigation of Substituent Effects (Fluoro and Nitro Groups) on Reactivity
The reactivity of this compound is significantly influenced by the electronic effects of the fluoro and nitro substituents on the benzene ring. Both are electron-withdrawing groups, but they affect the molecule's reactivity in distinct ways.
The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and inductive effects. Its presence at the ortho position to the ester group significantly deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution (SNAr). However, the ortho positioning can also introduce steric hindrance, which may retard certain reactions at the ester functionality. sci-hub.se For instance, in the alkaline hydrolysis of ethyl phenylacetates, an ortho-nitro group was found to retard hydrolysis, a contrast to its accelerating effect from the para-position. sci-hub.se
The combined effect of the ortho-nitro and meta-fluoro groups makes the aromatic ring electron-deficient, which can impact reactions such as nucleophilic substitution. Studies on related nitroarenes have shown that the rates of nucleophilic addition are affected by the electronic and steric effects of substituents. lookchemmall.com The specific positioning of the fluoro and nitro groups in this compound will therefore dictate its unique reactivity profile.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Nitro (-NO₂) | Ortho | Strongly electron-withdrawing (-I, -M) | Deactivates ring for electrophilic substitution; Activates for nucleophilic substitution; Can sterically hinder reactions at the ester. sci-hub.se |
| Fluoro (-F) | Meta | Strongly electron-withdrawing (-I), weakly electron-donating (+M) | Influences overall ring electron density and reactivity of adjacent groups. Can accelerate hydrolysis. sci-hub.se |
Predictive Modeling of Reaction Pathways and Reaction Selectivity
Computational modeling, particularly using Density Functional Theory (DFT), is a valuable tool for predicting reaction pathways and selectivity for compounds like this compound. acs.orgsemanticscholar.org Such models can elucidate the mechanisms of various reactions, including hydrolysis, reduction, and nucleophilic substitution.
For instance, in predicting the outcome of a nucleophilic aromatic substitution reaction, computational models can calculate the activation energies for substitution at different positions on the aromatic ring. The presence of the electron-withdrawing nitro and fluoro groups will lower the energy of the Meisenheimer complex intermediate, thus facilitating the reaction. The model can predict whether a nucleophile would preferentially attack at a specific site based on the calculated energy barriers.
Similarly, for the reduction of the nitro group, a common transformation for this class of compounds, predictive modeling can help understand the selectivity of different reducing agents. It can also model the transition states of multi-step reaction sequences, providing insights into the formation of specific products. For example, the synthesis of benzimidazole (B57391) derivatives from related nitro-aromatic compounds involves a reductive cyclization step, the mechanism and selectivity of which can be explored computationally. nih.gov
Theoretical calculations can also be used to understand conformational preferences and their impact on reactivity. acs.org The orientation of the ester group relative to the nitro group, and the potential for intramolecular interactions, can be modeled to predict the most stable conformation and how this influences the approach of reactants.
Computational Docking and Molecular Interaction Studies in the Context of Ligand-Receptor Binding (excluding clinical data)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netsciencebiology.org In the context of this compound, docking studies can be employed to investigate its potential binding affinity and interaction modes with various biological receptors, such as enzymes or proteins. This provides a theoretical basis for its potential biological activity without relying on clinical data.
The process involves generating a three-dimensional structure of the ligand (this compound) and docking it into the active site of a target receptor. The docking software then calculates a binding score, often expressed as binding energy (kcal/mol), which estimates the strength of the interaction. mdpi.com Lower binding energies typically indicate a more stable complex.
The analysis of the docked pose reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's active site. arabjchem.org For this compound, the nitro and ester groups can act as hydrogen bond acceptors, while the fluorinated benzene ring can participate in hydrophobic and halogen bonding interactions.
For example, docking studies on similar nitroaromatic compounds have been used to explore their potential as inhibitors for specific enzymes. mdpi.com By comparing the binding energy and interaction patterns of this compound with those of known inhibitors for a particular receptor, researchers can make predictions about its potential efficacy. These in silico studies are crucial in the early stages of drug discovery for identifying and optimizing lead compounds. kuleuven.be
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Binding Energy (kcal/mol) | An estimation of the binding affinity between the ligand and the receptor. | A lower value suggests a more stable ligand-receptor complex. |
| Hydrogen Bonds | Interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitro and ester groups can act as hydrogen bond acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and receptor. | The benzene ring can engage in hydrophobic interactions. |
| Halogen Bonds | Noncovalent interactions involving a halogen atom (fluorine). | The fluorine atom can form halogen bonds with electron-donating atoms in the receptor. |
Advanced Chromatographic and Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Ethyl 3-fluoro-2-nitrobenzoate. It is widely employed for assessing the purity of the synthesized compound and for monitoring the progress of reactions in which it is a reactant or product.
In a typical application, the purity of this compound can be determined using a C18 column. biorxiv.orgrsc.org A common mobile phase consists of a gradient of acetonitrile (B52724) and water, often with a formic acid modifier. rsc.org For instance, a gradient starting from a low percentage of acetonitrile and increasing to a high percentage over a set time allows for the separation of the target compound from its impurities. biorxiv.orgrsc.org The retention time of this compound under specific HPLC conditions is a key parameter for its identification and quantification.
During a synthesis, such as the preparation of 3-fluoro-2-nitro-benzoic acid from methyl 3-fluoro-2-nitro-benzoate, HPLC can be used to monitor the consumption of the starting material and the formation of the product. biorxiv.org This real-time analysis allows for the optimization of reaction conditions to maximize yield and minimize by-product formation. For example, in the synthesis of methyl 3-chloro-2-nitrobenzoate, a related compound, HPLC with an absolute calibration curve method was used to determine a yield of 88% and quantify the dinitro-byproduct at 0.6%. epo.org
Table 1: Illustrative HPLC Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Value |
| Column | C18, 150 x 25 mm, 10 µm |
| Mobile Phase | Acetonitrile and Water with Formic Acid |
| Gradient | 66%-96% Acetonitrile over 15 minutes |
| Detection | UV at 254 nm |
This table presents a representative set of HPLC conditions. Actual parameters may vary depending on the specific application and instrumentation. biorxiv.orgrsc.org
Gas Chromatography (GC) for Analysis of Volatile Products and Reactants
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. In the context of this compound, GC is particularly useful for analyzing the starting materials, the final product if sufficiently volatile, and any volatile by-products generated during synthesis.
For instance, in the synthesis of related nitrobenzoates, GC has been used to monitor reactions and determine the composition of product mixtures. beilstein-journals.orgd-nb.info A patent describing the preparation of ethyl fluoronitrobenzoate isomers details the use of gas chromatography to examine the composition of fractions obtained during purification by melt crystallization. google.com This allowed for the separation and quantification of the desired 5-fluoro-2-nitrobenzoate (B8730344) from the undesired 3-fluoro-2-nitrobenzoate isomer. google.com The analysis showed that at 34°C, the molten product was enriched in the 3-fluoro-2-nitrobenzoic acid ethyl ester. google.com
A typical GC analysis might employ a capillary column, such as an HP-5 (Phenyl Methyl Siloxane), with a temperature program to separate compounds based on their boiling points and interactions with the stationary phase. beilstein-journals.orgd-nb.info The use of an internal standard, like n-tetradecane, allows for the accurate quantification of the components in the mixture. beilstein-journals.org
Table 2: Representative GC Conditions for Nitroaromatic Compound Analysis
| Parameter | Value |
| Column | HP-5 (Phenyl Methyl Siloxane, 30 m x 320 µm x 0.25 µm) |
| Temperature Program | Initial 60°C for 2 min, ramp at 30°C/min to 300°C, hold for 3 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Internal Standard | n-tetradecane |
This table outlines typical GC parameters. Specific conditions should be optimized for the analysis of this compound. beilstein-journals.orgd-nb.info
Thin-Layer Chromatography (TLC) for Rapid Reaction Progression Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions and for screening for the presence of specific compounds. libretexts.orgumich.edu In the synthesis involving this compound, TLC is an invaluable tool for quickly assessing the status of a reaction.
For example, during the hydrolysis of methyl 3-fluoro-2-nitro-benzoate to 3-fluoro-2-nitro-benzoic acid, TLC can indicate the complete consumption of the starting material and the formation of a new spot corresponding to the product. biorxiv.org By comparing the spots of the reaction mixture with those of the starting material and a reference standard of the product, a chemist can determine if the reaction is complete, has stalled, or has produced significant by-products.
TLC plates are typically coated with silica (B1680970) gel, a polar adsorbent. umich.edu The choice of mobile phase, or eluent, is critical for achieving good separation. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for compounds of medium polarity like this compound. researchgate.netnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions and can aid in its identification. libretexts.org
Column Chromatography (Flash and Gravity) for Purification and Isolation of Synthetic Products
Column chromatography is a fundamental technique for the purification and isolation of synthetic products on a preparative scale. Both flash chromatography, which uses pressure to speed up the separation, and traditional gravity chromatography are employed in the purification of this compound and its derivatives. researchgate.netmdpi.com
Silica gel is the most common stationary phase for the column chromatography of these types of compounds. mdpi.com The crude reaction mixture is loaded onto the top of the column, and a solvent system, often a gradient of hexane and ethyl acetate, is passed through the column. nih.govbeilstein-journals.org The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation.
In the synthesis of various substituted nitroaromatic compounds, column chromatography with a hexane/ethyl acetate gradient has been successfully used for purification. nih.govbeilstein-journals.org For instance, the purification of 5-fluoro-2-nitrostilbene, a derivative of a nitrobenzoate, was achieved using column chromatography with a 9:1 hexane/ethyl acetate eluent. beilstein-journals.org Similarly, other related compounds have been purified using different ratios of hexane and ethyl acetate, such as 4:1 or 1:4, depending on the polarity of the target molecule. beilstein-journals.org
Table 3: Common Eluent Systems for Column Chromatography of Nitroaromatic Compounds
| Compound Type | Eluent System (Hexane:Ethyl Acetate) |
| Less Polar | 9:1 |
| Moderately Polar | 4:1 |
| More Polar | 1:4 |
The ratios in this table are illustrative. The optimal eluent system must be determined experimentally, often guided by preliminary TLC analysis. beilstein-journals.org
Structure Reactivity Relationship Studies of Substituted Benzoate Esters
Impact of Ortho-Fluoro and Ortho-Nitro Groups on Aromatic Ring Reactivity
The presence of both a fluoro and a nitro group in the ortho positions to the ester functionality significantly influences the reactivity of the aromatic ring in Ethyl 3-fluoro-2-nitrobenzoate. Both groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by reducing its electron density. masterorganicchemistry.com The nitro group (-NO2) is a particularly strong deactivating group due to its potent electron-withdrawing resonance and inductive effects. masterorganicchemistry.comlibretexts.org The fluorine atom, while also electron-withdrawing inductively, can donate a lone pair of electrons through resonance, although this effect is generally weaker than its inductive pull. masterorganicchemistry.com
This combined deactivation makes electrophilic attack on the aromatic ring less favorable. Conversely, the electron-deficient nature of the ring enhances its susceptibility to nucleophilic aromatic substitution (SNAr), a reaction pathway where a nucleophile replaces a leaving group on the aromatic ring. The ortho-nitro group, in particular, can stabilize the negatively charged Meisenheimer intermediate formed during SNAr, thereby facilitating the reaction.
In the context of reactions involving the ester group itself, such as hydrolysis, the electronic effects of the ortho substituents are also paramount. The electron-withdrawing nature of the fluoro and nitro groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.net This generally leads to an increased rate of hydrolysis compared to unsubstituted or electron-donating group-substituted benzoates. researchgate.net
Electronic and Steric Effects Governing Reaction Selectivity and Yields
The interplay of electronic and steric effects is crucial in determining the selectivity and yields of reactions involving this compound.
Electronic Effects: The strong electron-withdrawing properties of the ortho-fluoro and ortho-nitro groups are the primary drivers of regioselectivity in reactions like SNAr. These groups activate the positions ortho and para to themselves for nucleophilic attack. In the case of this compound, the positions activated by the nitro group are the C1 (bearing the ester) and C3 (bearing the fluorine) positions. The fluorine at C3 further enhances the electrophilicity at this position. This electronic guidance is critical in directing incoming nucleophiles.
In electrophilic aromatic substitution, even though the ring is deactivated, any potential reaction would be directed to the positions meta to the deactivating nitro group. libretexts.org However, the deactivating nature of both substituents makes such reactions generally unfavorable with low yields.
Steric Effects: The ortho positioning of both the fluoro and nitro groups introduces significant steric hindrance around the ester functional group and the adjacent ring carbons. This steric bulk can impede the approach of nucleophiles or electrophiles, potentially lowering reaction rates and yields. researchgate.netemerginginvestigators.org This is a classic example of the "ortho-effect," where ortho-substituents, regardless of their electronic nature, often influence reaction rates differently than their meta or para counterparts due to steric hindrance. libretexts.org
In reactions like the decarboxylative Heck vinylation of 2-nitrobenzoates, the position of the nitro group is critical. While electron-withdrawing groups can facilitate the decarboxylation step, steric hindrance from an ortho substituent can influence the approach of the catalyst and the olefin, thereby affecting the yield of the vinyl arene product. beilstein-journals.orgd-nb.info
The following table summarizes the expected influence of the ortho-fluoro and ortho-nitro groups on different reaction types:
| Reaction Type | Electronic Effect on Reactivity | Steric Effect on Reactivity | Overall Impact on Selectivity and Yield |
| Nucleophilic Aromatic Substitution (SNAr) | Strong activation of the ring | Moderate hindrance to nucleophile approach | High selectivity for substitution at activated positions, yield depends on the balance of activation and steric hindrance. |
| Electrophilic Aromatic Substitution (EAS) | Strong deactivation of the ring | Significant hindrance to electrophile approach | Very low reactivity and yield. Directs to meta positions if a reaction occurs. libretexts.org |
| Ester Hydrolysis | Increased electrophilicity of carbonyl carbon (rate acceleration) | Hindrance to nucleophile attack on carbonyl carbon (rate deceleration) | The net effect on rate and yield depends on the specific nucleophile and reaction conditions. |
| Decarboxylative Coupling | Facilitates decarboxylation | Can hinder catalyst and substrate approach | Yield can be influenced by the steric bulk around the carboxylate group. beilstein-journals.orgd-nb.info |
Mechanistic Insights Derived from Kinetic and Thermodynamic Parameter Analysis
Kinetic and thermodynamic studies on substituted benzoate (B1203000) esters provide valuable quantitative data to understand the mechanistic pathways of their reactions.
Kinetic Analysis: The rates of reactions, such as the alkaline hydrolysis of substituted phenyl benzoates, are often measured to determine rate constants. researchgate.net For a series of substituted benzoates, these rate constants can be correlated with Hammett or Taft parameters, which quantify the electronic and steric effects of the substituents, respectively. researchgate.netemerginginvestigators.org
A Hammett plot for the hydrolysis of a series of substituted benzoates, including ortho-substituted ones, would reveal the sensitivity of the reaction to electronic effects. A positive rho (ρ) value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state of nucleophilic attack on the carbonyl carbon. researchgate.net For this compound, the combined electron-withdrawing power of the fluoro and nitro groups would be expected to lead to a significantly higher rate constant for hydrolysis compared to unsubstituted ethyl benzoate. researchgate.net
The Taft equation can be employed to separate and quantify the contributions of polar (inductive) and steric effects, which is particularly important for ortho-substituted compounds. emerginginvestigators.orgresearchgate.net Kinetic studies on similar systems have shown that for alkaline hydrolysis of ortho-substituted benzoates, both inductive and steric factors are significant, with the resonance term often being negligible. researchgate.net
Thermodynamic Analysis: Thermodynamic parameters such as the heat of formation and equilibrium constants provide insight into the stability of reactants, products, and intermediates. For instance, the equilibrium constants for esterification and aminolysis of substituted benzoic acids have been measured to determine the free energies of formation. cdnsciencepub.com The electron-withdrawing nitro group is known to affect the thermodynamic properties of benzoate esters. cdnsciencepub.com
In reactions involving C-H activation, thermodynamic cycles can be used to determine the relative free energy of the reaction. nih.gov The pKa of the corresponding benzoic acid is a key thermodynamic parameter that influences the driving force for such reactions. nih.gov The electron-withdrawing fluoro and nitro groups in 3-fluoro-2-nitrobenzoic acid would lower its pKa, making it a stronger acid and influencing the thermodynamics of reactions where proton transfer is involved. libretexts.org
The following table illustrates the type of data obtained from kinetic and thermodynamic studies and their mechanistic implications for reactions of substituted benzoates.
| Parameter | Type of Data | Mechanistic Insight |
| Rate Constant (k) | Quantitative measure of reaction speed. researchgate.net | Indicates the overall favorability of the reaction pathway under specific conditions. Comparison across a series of compounds reveals the influence of substituents. |
| Hammett ρ value | Slope of the log(k/k₀) vs. σ plot. researchgate.net | Quantifies the sensitivity of the reaction to the electronic effects of substituents. A positive value suggests stabilization of a negative charge in the transition state. |
| Taft parameters (ρ, δ) | Coefficients in the Taft equation relating rate constants to polar (σ) and steric (Es) parameters. emerginginvestigators.org | Separates and quantifies the electronic and steric contributions to the reaction rate, which is crucial for understanding the ortho-effect. |
| Activation Energy (Ea) | Energy barrier that must be overcome for a reaction to occur. researchgate.netresearchgate.net | A lower activation energy corresponds to a faster reaction rate. Can be used to compare the feasibility of different mechanistic pathways. |
| Enthalpy of Reaction (ΔH) | Heat absorbed or released during a reaction. cdnsciencepub.com | Indicates whether a reaction is exothermic or endothermic, providing information about the relative stability of reactants and products. |
| Equilibrium Constant (Keq) | Ratio of product to reactant concentrations at equilibrium. cdnsciencepub.com | Determines the extent to which a reaction proceeds to completion. |
| pKa | Acid dissociation constant of the corresponding carboxylic acid. libretexts.orgnih.gov | Reflects the electron-withdrawing or -donating nature of the substituents and influences the thermodynamics of reactions involving proton transfer. |
By analyzing these parameters for this compound and related compounds, a detailed mechanistic picture emerges, highlighting the dominant roles of electronic activation of the carbonyl group and the aromatic ring, tempered by the steric constraints imposed by the ortho substituents.
Conclusion and Future Research Perspectives
Summary of Current Understanding and Key Findings Regarding Ethyl 3-fluoro-2-nitrobenzoate Chemistry
This compound is a derivative of 3-fluoro-2-nitrobenzoic acid, an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. thermofisher.comchemicalbook.com The chemistry of this compound is primarily understood through the general principles of aromatic chemistry and by analogy to its more widely studied isomers.
Synthesis: The most direct route to this compound is the Fischer esterification of its parent carboxylic acid, 3-fluoro-2-nitrobenzoic acid, using ethanol (B145695) and an acid catalyst. nih.govresearchgate.net The precursor acid can be prepared via methods such as the oxidation of 2-fluoro-3-nitrotoluene (B1317587) or the nitration of 3-fluorobenzoic acid. chemicalbook.comsmolecule.com
However, a notable challenge arises in its synthesis via the nitration of ethyl 3-fluorobenzoate (B1230327). This reaction yields this compound as a minor isomer (approximately 1.5-2.0%), with the major product being ethyl 5-fluoro-2-nitrobenzoate (B8730344). google.comgoogle.com A patented process describes an intricate method of separating these isomers through fractional melt crystallization, which underscores the difficulty in obtaining the pure compound via this pathway. google.com
Reactivity: The reactivity of this compound is governed by its three functional groups: the ethyl ester, the nitro group, and the fluorine atom.
Nitro Group Reduction: The nitro group can be reduced to an amino group (aniline derivative), a foundational transformation for creating a wide array of subsequent molecules.
Nucleophilic Aromatic Substitution (SₙAr): The benzene (B151609) ring is activated towards SₙAr by the electron-withdrawing effects of the nitro and fluoro groups. However, the meta position of the fluorine relative to the nitro group makes it less activated compared to isomers where these groups are ortho or para to each other. beilstein-journals.org
Ester Group Transformations: The ethyl ester moiety can undergo hydrolysis to revert to the parent carboxylic acid or transesterification with other alcohols.
The specific interplay of the ortho-nitro and meta-fluoro substituents creates a unique electronic and steric environment, the full implications of which on reactivity are not yet comprehensively documented.
Identification of Unexplored Reactivity and Novel Synthetic Opportunities
A review of the scientific literature reveals that this compound is significantly less studied than its isomers, such as ethyl 4-fluoro-3-nitrobenzoate and ethyl 5-fluoro-2-nitrobenzoate. This knowledge gap itself represents a considerable opportunity for chemical exploration.
Unexplored Reactivity: The regioselectivity and kinetics of reactions involving this compound are largely undocumented. A systematic investigation into its behavior under various conditions presents a frontier for discovery. Key areas of unexplored reactivity include:
Comparative SₙAr: Studying its reaction with a diverse panel of nucleophiles (O, N, S-based) to map its reactivity profile and compare it directly against its isomers.
Metal-Catalyzed Cross-Coupling: Exploring its utility in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), where the fluorine or a transformed nitro group could participate. The specific steric hindrance from the ortho-nitro group could lead to unique outcomes.
Selective Reductions: Investigating partial reduction of the nitro group or chemoselective reactions that leave the nitro group intact while transforming the ester.
Novel Synthetic Opportunities: The primary synthetic challenge—obtaining the pure compound—is also a major opportunity.
Regioselective Synthesis: Developing a novel, high-yield, and regioselective synthesis for this compound is a critical goal. This could involve exploring alternative nitration conditions, directing groups, or novel catalysts that favor the 2-nitro isomer over the 5-nitro isomer during the nitration of 3-fluorobenzoic acid derivatives.
Building Block Application: Leveraging the compound as a multifunctional building block is another key opportunity. Its three distinct functional sites could be addressed sequentially to build complex molecular architectures that are not easily accessible from other starting materials.
Potential Applications in Advanced Chemical Synthesis, Material Science, and Functional Molecule Design
Based on the applications of its precursor and related isomers, this compound is a promising candidate for innovation in several fields.
Advanced Chemical Synthesis: As a versatile intermediate, it can serve as a foundational element for synthesizing complex, biologically active heterocyclic compounds. nih.gov Its unique substitution pattern could lead to novel scaffolds for drug discovery and agrochemical development, providing access to chemical space that is distinct from that available through its isomers. smolecule.comsmolecule.com
Material Science: Derivatives of the parent acid, 3-fluoro-2-nitrobenzoic acid, have shown potential for use in creating liquid crystals and Metal-Organic Frameworks (MOFs). smolecule.com This suggests that this compound could be a valuable component in the design of new functional materials. The specific orientation of its polar groups could influence crystal packing, conductivity, and optical properties, making it a target for applications in:
Organic electronics (e.g., OLEDs) smolecule.com
Specialty polymers and coatings
Novel dyes and pigments smolecule.com
Functional Molecule Design: The strategic use of fluorine is a cornerstone of modern medicinal chemistry, often used to enhance metabolic stability, binding affinity, and bioavailability. beilstein-journals.orgfcad.com this compound offers a unique combination of a fluorine atom and a versatile nitro group on an aromatic scaffold. This makes it an attractive starting point for designing new functional molecules with potentially superior properties. Its derivatives could be explored as candidates for:
Anti-inflammatory drugs smolecule.com
Anticonvulsants smolecule.com
Anti-cancer agents smolecule.com
Herbicides and insecticides smolecule.com
Directions for Future Integrated Computational and Experimental Investigations
To unlock the full potential of this compound, a synergistic approach combining computational chemistry with experimental validation is recommended.
Computational Investigations:
Reactivity Prediction: Employing Density Functional Theory (DFT) and other computational methods to model the compound's electronic structure, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surface. This can predict the most likely sites for nucleophilic and electrophilic attack.
Reaction Pathway Modeling: Simulating reaction mechanisms and transition states for key transformations (e.g., SₙAr, reduction) to understand kinetic and thermodynamic favorability. Fukui indices, for instance, could be used to rationalize the regioselectivity of nitration and other substitution reactions. researchgate.net
Property Simulation: Predicting the physical and electronic properties of hypothetical derivatives to guide the design of new materials and drug candidates.
Experimental Investigations:
Synthetic Method Development: Focusing laboratory efforts on developing and optimizing a regioselective synthesis of the pure compound, guided by computational insights.
Systematic Reactivity Screening: Performing a broad range of chemical reactions to validate computational models and discover novel chemical behaviors.
Synthesis of Derivatives: Creating libraries of new compounds based on the this compound scaffold.
Property Evaluation: Testing the synthesized derivatives for biological activity (e.g., enzyme inhibition, antimicrobial assays) and material properties (e.g., thermal stability, photophysical characteristics).
This integrated feedback loop, where computational predictions guide experimental work and experimental results refine computational models, will be the most efficient path to harnessing the untapped potential of this versatile chemical building block.
Q & A
Q. How can researchers leverage high-throughput screening for derivative libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
